![molecular formula C14H15BrN2O2 B2406042 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione CAS No. 1020252-12-3](/img/structure/B2406042.png)
2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
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Description
“2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione” is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (323) and its molecular formula (C14H15BrN2O2) . Other properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Heteroaromatic Compounds Synthesis
Our research group specializes in the synthesis of novel functionalized heteroaromatic compounds and the development of new methods for this purpose. A study found that the condensation of arylhydrazonals with active methylenenitriles yields arylazoniconates rather than pyridazenones as previously reported. Interestingly, enaminonitriles underwent novel Dimroth rearrangements when reacted with cyclohexanedione or dehydroacetic acid derivatives, revealing the potential of these compounds in the synthesis of complex heterocyclic structures (Moustafa et al., 2017).
Bromination of Unsymmetrical Dimethylpyridines
In a study exploring the regioselectivity in free radical bromination of unsymmetrical dimethylpyridines, it was found that nitrogen in the ring inductively deactivates, affecting the bromination process. The study's findings shed light on the mechanisms and regioselectivity of bromination, which is critical in various synthesis processes, especially concerning the structural functionality of compounds like 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione (Thapa et al., 2014).
Synthesis of Pyranopyrimidine Scaffolds
The synthesis and applications of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, have been extensively studied. The synthesis pathways employed for the development of these scaffolds using various catalysts, including the relevance of hybrid catalysts, have been reviewed. The study's comprehensive coverage from 1992 to 2022 highlights the significance of these compounds in the synthesis of lead molecules (Parmar et al., 2023).
properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8,18H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGOLYYFAFHKCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=NC=C(C=C2)Br)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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